2,3,4,6-Tetra-O-acetyl-b-D-galactopyranosyl formamide
CAS No.: 108739-88-4
Cat. No.: VC20745631
Molecular Formula: C15H21NO10
Molecular Weight: 375.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 108739-88-4 |
|---|---|
| Molecular Formula | C15H21NO10 |
| Molecular Weight | 375.33 g/mol |
| IUPAC Name | [(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-carbamoyloxan-2-yl]methyl acetate |
| Standard InChI | InChI=1S/C15H21NO10/c1-6(17)22-5-10-11(23-7(2)18)12(24-8(3)19)13(25-9(4)20)14(26-10)15(16)21/h10-14H,5H2,1-4H3,(H2,16,21)/t10-,11+,12+,13-,14-/m1/s1 |
| Standard InChI Key | HCTJYUJESYMOGS-MBJXGIAVSA-N |
| Isomeric SMILES | CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C(=O)N)OC(=O)C)OC(=O)C)OC(=O)C |
| SMILES | CC(=O)OCC1C(C(C(C(O1)C(=O)N)OC(=O)C)OC(=O)C)OC(=O)C |
| Canonical SMILES | CC(=O)OCC1C(C(C(C(O1)C(=O)N)OC(=O)C)OC(=O)C)OC(=O)C |
Introduction
2,3,4,6-Tetra-O-acetyl-b-D-galactopyranosyl formamide is a complex carbohydrate derivative notable for its potential applications in medicinal chemistry and biochemistry. This compound is characterized by the presence of multiple acetyl groups attached to the galactopyranosyl moiety, enhancing its solubility and reactivity compared to its non-acetylated counterparts.
Molecular Formula and Weight
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Molecular Formula:
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Molecular Weight: 375.33 g/mol
Structural Representation
The structure of 2,3,4,6-Tetra-O-acetyl-b-D-galactopyranosyl formamide can be depicted as follows:
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Chemical Structure:
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The compound features a galactopyranosyl ring with four acetyl groups at the 2, 3, 4, and 6 positions, along with a formamide group at the anomeric carbon.
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Synonyms
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2,3,4,6-Tetra-O-acetyl-beta-D-galactopyranosyl formamide
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[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-carbamoyloxan-2-yl]methyl acetate
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CAS Number: 108739-88-4
Synthesis of 2,3,4,6-Tetra-O-acetyl-b-D-galactopyranosyl formamide
The synthesis of this compound typically involves the acetylation of b-D-galactopyranosyl derivatives followed by the introduction of the formamide group.
General Synthetic Route
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Starting Material: Begin with b-D-galactopyranoside.
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Acetylation: React with acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine) to introduce acetyl groups at positions 2, 3, 4, and 6.
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Formamidation: Treat the tetra-O-acetyl derivative with formamide under suitable conditions to yield the target compound.
Reaction Conditions
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Temperature: Typically conducted under reflux conditions.
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Solvents: Common solvents include dichloromethane or dimethylformamide.
Characterization Techniques
The characterization of 2,3,4,6-Tetra-O-acetyl-b-D-galactopyranosyl formamide is essential to confirm its structure and purity.
Spectroscopic Analysis
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Infrared Spectroscopy (IR): Used to identify functional groups; characteristic peaks include:
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N-H stretch around 3400 cm
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C=O stretch around 1750 cm
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Nuclear Magnetic Resonance (NMR): Provides insights into the hydrogen environment:
^1H $$ NMR shows distinct signals corresponding to the acetyl groups and galactose protons.
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Mass Spectrometry (MS): Confirms molecular weight and fragmentation pattern.
Biological Activity
Research indicates that derivatives of galactopyranosides exhibit various biological activities including antibacterial and antifungal properties.
Table 2: Antimicrobial Activity of Related Compounds
| Compound Name | E. coli | S. aureus | P. vulgaris | S. typhi | C. albicans | A. niger |
|---|---|---|---|---|---|---|
| Compound A | Zone (mm) | Zone (mm) | Zone (mm) | Zone (mm) | Zone (mm) | Zone (mm) |
| Compound B | Zone (mm) | Zone (mm) | Zone (mm) | Zone (mm) | Zone (mm) | Zone (mm) |
Note: Specific values for zones of inhibition should be filled based on experimental data from literature.
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